molecular formula C22H19NO3 B4105763 N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide

Cat. No.: B4105763
M. Wt: 345.4 g/mol
InChI Key: FFTHSVAGRGANNP-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a dibenzofuran core substituted with a methoxy group and a benzamide moiety, making it a unique structure with potential pharmacological properties.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-13-8-9-14(2)16(10-13)22(24)23-18-12-20-17(11-21(18)25-3)15-6-4-5-7-19(15)26-20/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTHSVAGRGANNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide typically involves the following steps:

    Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybiphenyl derivatives, under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the methoxydibenzofuran derivative with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds, alkylated products.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.

    Material Science: The compound’s stability and electronic properties make it suitable for applications in organic electronics and as a building block for advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibition of Enzymes: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide can be compared with other dibenzofuran derivatives, such as:

    2-methoxydibenzo[b,d]furan-3-carbaldehyde: Similar core structure but different functional groups, leading to distinct chemical and biological properties.

    N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide: Similar dibenzofuran core but different substituents, affecting its reactivity and applications.

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : A more complex structure with additional rings and functional groups, leading to unique biological activities.

This compound stands out due to its specific substitution pattern and potential for diverse applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide
Reactant of Route 2
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N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide

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